molecular formula C19H21BrN4O2 B2917115 3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine CAS No. 2034233-65-1

3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine

Cat. No.: B2917115
CAS No.: 2034233-65-1
M. Wt: 417.307
InChI Key: ALUJZTLXUVGHJG-UHFFFAOYSA-N
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Description

3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine is a complex organic compound that features a piperazine ring substituted with a 2-bromo-5-methoxybenzoyl group and a cyclopropylpyridazine moiety

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting further studies that could be carried out on the compound. This could include potential applications, further reactions, or investigations into its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often involve the use of strong bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a methoxybenzoyl-piperazine carboxylic acid, while substitution of the bromo group can yield various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-bromo-5-methoxybenzoyl)piperazin-1-yl]-6-cyclopropylpyridazine is unique due to its specific combination of substituents and the presence of a cyclopropylpyridazine moiety. This unique structure may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN4O2/c1-26-14-4-5-16(20)15(12-14)19(25)24-10-8-23(9-11-24)18-7-6-17(21-22-18)13-2-3-13/h4-7,12-13H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUJZTLXUVGHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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